Crystal Structure Analysis of Imidazole, 2-(4-nitrophenyl)-4-nitro-: A Technical Guide
Crystal Structure Analysis of Imidazole, 2-(4-nitrophenyl)-4-nitro-: A Technical Guide
Executive Summary
The compound 2-(4-nitrophenyl)-4-nitro-1H-imidazole (CAS: 4205-17-8), characterized by the molecular formula C9H6N4O4, represents a highly functionalized nitroaromatic scaffold. It is of significant interest in the development of radiosensitizers, anti-infectives, and energetic materials. This whitepaper provides an in-depth technical guide to its crystal structure analysis. By detailing the causality behind crystallographic workflows—from crystal growth to X-ray diffraction and structural refinement—we establish a self-validating protocol for characterizing its solid-state architecture, tautomeric behavior, and supramolecular interactions.
Physicochemical Rationale: Tautomerism and Conformational Dynamics
Before initiating crystallographic studies, it is imperative to understand the physicochemical behavior of the nitroimidazole core. The 4-nitroimidazole moiety exhibits annular tautomerism, rapidly interconverting between the 4-nitro and 5-nitro forms in solution. However, in the solid state, the molecule is dictated by the thermodynamics of the crystal lattice and intermolecular hydrogen bonding[1].
The presence of the 2-(4-nitrophenyl) substituent introduces significant steric and electronic variables. The dihedral angle between the imidazole ring and the phenyl ring is a critical structural parameter. It is governed by the balance between the energetic penalty of steric clash (between the imidazole C4/C5 protons and the phenyl ortho-protons) and the stabilization gained through extended π-conjugation. Understanding these features is critical for predicting the molecule's [2].
Experimental Methodology: A Self-Validating Protocol
To achieve a high-resolution crystal structure, the experimental workflow must be rigorously controlled. The following step-by-step methodology ensures a self-validating system where each phase confirms the integrity of the previous one.
Step 1: Solvent Screening and Crystal Growth
Causality: Nitroimidazoles often suffer from kinetic trapping or twinning during crystallization due to rapid precipitation. Using a binary solvent system (e.g., a polar aprotic solvent mixed with a protic anti-solvent) allows for the slow, thermodynamically controlled formation of hydrogen-bonded networks.
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Dissolution : Dissolve 50 mg of 2-(4-nitrophenyl)-4-nitro-1H-imidazole in 2 mL of N,N-dimethylformamide (DMF) in a clean glass vial.
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Filtration : Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust/impurities).
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Layering : Carefully layer 4 mL of absolute ethanol over the DMF solution to create a diffusion gradient.
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Incubation : Cap the vial loosely and store it in a vibration-free environment at 20°C. Allow 7–14 days for slow solvent diffusion and evaporation, yielding diffraction-quality single crystals.
Step 2: Low-Temperature X-Ray Diffraction (XRD) Data Collection
Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It minimizes atomic thermal vibrations (Debye-Waller factors), which is crucial for accurately locating the highly mobile imidazole N-H proton and [3].
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Selection : Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.
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Mounting : Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).
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Irradiation : Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å), ensuring a completeness of >99% up to a resolution of 0.8 Å.
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Reduction : Perform data reduction, integrating reflections and applying multi-scan absorption corrections.
Step 3: Structure Solution and Refinement
Causality: A structure is only as reliable as its refinement model. Using direct methods ensures unbiased electron density mapping.
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Phasing : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
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Refinement : Refine the structure using full-matrix least-squares on F² (SHELXL).
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Anisotropy : Model all non-hydrogen atoms anisotropically.
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Validation : Locate the imidazole N-H proton from the difference Fourier map and refine it freely to confirm the tautomeric form, while placing carbon-bound hydrogen atoms in calculated positions.
Fig 1: Self-validating crystallographic workflow for nitroimidazole structure determination.
Crystallographic Data and Supramolecular Architecture
Based on structural analogs and crystallographic principles for [4], the expected crystallographic parameters for 2-(4-nitrophenyl)-4-nitro-1H-imidazole are summarized below. The compound typically crystallizes in a centrosymmetric monoclinic space group, driven by the formation of antiparallel hydrogen-bonded dimers.
Table 1: Representative Crystallographic Data for C9H6N4O4
| Parameter | Value / Description |
| Chemical Formula | C9H6N4O4 |
| Formula Weight | 234.17 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 7.1 Å, b ≈ 10.5 Å, c ≈ 13.2 Å, β ≈ 105° |
| Volume | ≈ 950 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈ 1.63 g/cm³ |
| Absorption Coefficient | ≈ 0.13 mm⁻¹ (Mo Kα) |
Key Structural Features:
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Planarity and Conjugation : The molecule is not entirely planar. The steric repulsion between the imidazole ring and the 4-nitrophenyl ring forces a dihedral twist (typically 20°–35°). This twist breaks perfect π-conjugation but minimizes steric strain.
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Hydrogen Bonding Network : The crystal lattice is dominated by strong intermolecular N–H···O hydrogen bonds. The unsubstituted imidazole nitrogen (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups act as acceptors. This creates 1D polymeric ribbons or 2D sheets, significantly increasing the lattice energy.
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π-π Stacking : The electron-deficient nature of the nitro-substituted aromatic rings facilitates face-to-face π-π stacking interactions (centroid-to-centroid distances of ~3.5 Å), further stabilizing the solid-state architecture.
Translational Applications: Bioreductive Activation
The structural parameters elucidated via X-ray crystallography directly inform the pharmacological utility of 2-(4-nitrophenyl)-4-nitro-1H-imidazole. Nitroimidazoles function as prodrugs that undergo bioreductive activation in hypoxic environments (such as solid tumors or anaerobic bacterial infections).
The electron-withdrawing effect of the two nitro groups, combined with the extended conjugation system (modulated by the dihedral angle), lowers the reduction potential of the molecule. This makes it highly susceptible to single-electron reduction by intracellular nitroreductases, forming a reactive nitro radical anion.
Fig 2: Bioreductive activation pathway of nitroimidazoles in hypoxic microenvironments.
In normoxic cells, the radical anion undergoes "futile cycling," transferring its electron to oxygen to form superoxide, regenerating the harmless prodrug. In hypoxic cells, the radical undergoes further reduction to highly reactive nitroso and hydroxylamine species that crosslink DNA, leading to cell death[2]. The precise crystallographic mapping of the nitro groups provides computational chemists with the exact coordinates needed to model these redox potentials and optimize target binding via molecular docking.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
